Cas no 108-18-9 (N,N-Diisopropylamine)

Health hazards: drugs are irritating to the respiratory tract, and inhalation of steam can cause pulmonary edema. Steam is irritating to eyes; Liquids can cause eye burns. Skin contact can cause burns. Oral intake can cause nausea \ vomiting \ diarrhea \ abdominal pain \ weakness and collapse. Repeated skin contact can cause allergic dermatitis< Br>
N,N-Diisopropylamine structure
N,N-Diisopropylamine structure
N,N-Diisopropylamine
108-18-9
C6H15N
101.190001726151
MFCD00008862
35476
125309058

N,N-Diisopropylamine Properties

Names and Identifiers

    • Diisopropylamine
    • (N-(1-Methylethyl)-2)propanamine
    • 2-isopropylamine
    • N,N-Diisopropylamine
    • 500ML 20
    • AURORA KA-7634
    • Diisoproplamine
    • Diisopropylamin
    • Diisopropylamine,redistilled,AcroSeal
    • diisopropylanmine
    • DIPA
    • Isodipropylamine
    • N-(1-Methylethyl)-2-propanaMine
    • (iso-C3H7)2NH
    • Bis(isopropyl)amine
    • Diisoprppylamine
    • Diisopropylamine,99%
    • WLN: 1Y1&MY1&1
    • BR9JLI40NO
    • N,N-diisoproplyamine
    • Diisopropylamine [UN1158] [Flammable liquid]
    • 2-Propanamine, N-(1-methylethyl)-
    • DIISOPROPYLAMINE [WHO-DD]
    • CHEMBL1450356
    • N-(1-Methylethyl)-2-propamine
    • J-520332
    • DIISOPROPYLAMINE [MI]
    • N-(1-Methylethyl)-2-propanamine
    • di-isopropylammonium
    • N-(1-methylethyl)propan-2-amine
    • HNiPr2
    • Tox21_111075_1
    • NCGC00091070-01
    • HN(i-Pr)2
    • DIISOPROPYLAMINE [HSDB]
    • Diisoproyl amine
    • N-(1-methylethyl)--2-propanamine
    • N-isopropylpropane-2-amine
    • 2-Propaneamine, N-(1-methylethyl)-
    • UNII-BR9JLI40NO
    • iPr2NH
    • Q420331
    • Tox21_200216
    • UN1158
    • Diisopropylamine, >=99%
    • MFCD00008862
    • di-isopropyl amine
    • DTXSID9025085
    • diisopropyl-amine
    • N, N-diisopropylamine
    • NCGC00091070-02
    • N,N-diisopropyl-amine
    • di(isopropyl)amine
    • diisopropylarnine
    • SCHEMBL2020
    • (iPr)2NH
    • Diiso propyl amine
    • NSC 6758
    • InChI=1/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H
    • diiso-propylamine
    • STR01875
    • NCGC00257770-01
    • diisopropylamine-
    • DIISOPROPYLAMINE
    • NSC-6758
    • di-iso-propylamine
    • N-propan-2-ylpropan-2-amine
    • di-i-propylamine
    • Bis(Propan-2-Yl)Amine
    • SCHEMBL11097419
    • N-isopropylpropan-2-amine
    • NS00077148
    • N,N-diisopropyl amine
    • bis(isopropyl)amine
    • di-iso-propyl amine
    • N,N-di-isopropylamine
    • di-isopropylamine
    • Diisopropylamine, puriss. p.a., >=99.0% (GC)
    • CCRIS 6235
    • BP-31036
    • N-isopropyl-isopropylamine
    • Diisopropylamine, SAJ first grade, >=98.0%
    • diisopropyl amine
    • diisopropyiamine
    • STL264227
    • N,N-di-iso-propylamine
    • NSC6758
    • Diisopropylamine, redistilled grade
    • Diisopropylamine, 99%
    • EINECS 203-558-5
    • diisoproplyamine
    • di(1-methylethyl)amine
    • Diisopropylamine, >=99.5%
    • i-Pr2NH
    • CAS-108-18-9
    • 108-18-9
    • AI3-15345
    • Diisopropylamine, analytical standard
    • HSDB 931
    • HN(iPr)2
    • UN 1158
    • DTXCID905085
    • D0925
    • N-Isopropyl-1-amino-2-methylethane
    • Diisoproylamine
    • N-(propan-2-yl)propan-2-amine
    • di-iso-propyl-amine
    • EC 203-558-5
    • diisoproply amine
    • Tox21_111075
    • Diisopropylamine sulfate (2:1)
    • (i-Pr)2NH
    • AKOS000120153
    • Diisopropylamine, purified by redistillation, 99.95%
    • propane, 2-isopropylamino-
    • NCGC00091070-03
    • NH(i-Pr)2
    • N,N,-di-isopropylamine
    • +Expand
    • MFCD00008862
    • UAOMVDZJSHZZME-UHFFFAOYSA-N
    • 1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3
    • N(C(C)C)C(C)C
    • 605284

Computed Properties

  • 101.12000
  • 1
  • 1
  • 2
  • 101.120449
  • 7
  • 33.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 12

Experimental Properties

  • 1.78370
  • 12.03000
  • 3196
  • n20/D 1.392(lit.)
  • 100 g/L (20 ºC)
  • 84 °C(lit.)
  • −61 °C (lit.)
  • 50 mmHg ( 20 °C)
  • Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • 2731
  • 100 g/L (20°C)
  • Colorless, ammonia smelling volatile liquid. [1]
  • 11.8 (6g/l, H2O, 20℃)
  • Stable. Flammable. Incompatible with strong oxidizing agents. May react violently with strong acids or oxidizers. Air sensitive.
  • Slightly soluble in water, soluble in most organic solvents. [15]
  • Sensitive to air
  • 11.05(at 25℃)
  • 0.722 g/mL at 25 °C(lit.)
  • 7.73 eV

N,N-Diisopropylamine Security Information

  • GHS02 GHS02 GHS05 GHS05 GHS07 GHS07
  • IM4025000
  • 2
  • 3
  • S16-S26-S36/37/39-S45
  • II
  • II
  • R11; R20/22; R34
  • 3
  • F F C C
  • UN 1158 3/PG 2
  • H225,H302,H314,H332
  • P210,P280,P305+P351+P338,P310
  • dangerous
  • Store in cold storage.
  • II
  • 11-20/22-35
  • Danger
  • Yes
  • LD50 orally in rats: 0.77 g/kg (Smyth)
  • 1.1-7.1%(V)
  • 3

N,N-Diisopropylamine Customs Data

  • 2921199020
  • China Customs Code:

    2921199020

    Overview:

    2921199020 Diisopropylamine.Regulatory conditions:3(Export licenses for dual-use items and technologies).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Summary:

    2921199020 diisopropylamine.supervision conditions:3(export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

N,N-Diisopropylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Sulfonyl-Containing Nucleoside Phosphotriesters and Phosphoramidates as Novel Anticancer Prodrugs of 5-Fluoro-2'-deoxyuridine 5'-Monophosphate (FdUMP)
Sun, Yuan-Wan; Chen, Kun-Ming; Kwon, Chul-Hoon, Molecular Pharmaceutics, 2006, 3(2), 161-173

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  20 min, rt; overnight, rt
Reference
Bacterial Base Excision Repair Enzyme Fpg Recognizes Bulky N7-Substituted-FapydG Lesion via Unproductive Binding Mode
Coste, Franck; Ober, Matthias; Le Bihan, Yann-Vai; Izquierdo, Maria Angeles; Hervouet, Nadege; et al, Chemistry & Biology (Cambridge, 2008, 15(7), 706-717

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Synthesis of o-phosphorylated oligopeptides using phosphoramidite
Li, Yanmei; Zhao, Yufen; Herbert, Waldmann, Tsinghua Science and Technology, 2000, 5(2), 163-166

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Acridine-labeled primers as tools for the study of nonenzymic RNA oligomerization
Kurz, Markus; Goebel, Karin; Hartel, Christian; Goebel, Michael W., Helvetica Chimica Acta, 1998, 81(6), 1156-1180

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Acetonitrile ;  rt
Reference
Nucleotide and nucleoside therapeutic compositions, combinations and uses related thereto
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Acetonitrile
Reference
Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Acetonitrile
Reference
Preparation of nucleotides and nucleosides as antitumor and antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Nanoparticle formulations of STING agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Phosphoramidite intermediates for providing functional groups on the 5' end of oligonucleotides
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Stepwise Regeneration and Recovery of Deoxyribonucleoside Phosphoramidite Monomers During Solid-Phase Oligonucleotide Synthesis
Scremin, Carlo L.; Zhou, Liang; Srinivasachar, Kasturi; Beaucage, Serge L., Journal of Organic Chemistry, 1994, 59(8), 1963-6

Synthetic Circuit 12

Reaction Conditions
Reference
Oligonucleotides with a nuclease-resistant sulfur-based linkage
Huie, Edward M.; Kirshenbaum, Mindy R.; Trainor, George L., Journal of Organic Chemistry, 1992, 57(17), 4569-70

Synthetic Circuit 13

Reaction Conditions
Reference
Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method
Caruthers, M. H.; Barone, A. D.; Beaucage, S. L.; Dodds, D. R.; Fisher, E. F.; et al, Methods in Enzymology, 1987, 154, 287-313

N,N-Diisopropylamine Raw materials

N,N-Diisopropylamine Preparation Products

N,N-Diisopropylamine Related Literature

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